4-Methyl-3-penten-2-ol

描述

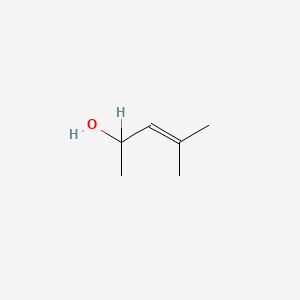

4-Methyl-3-penten-2-ol: is an organic compound with the molecular formula C6H12O. It is an alcohol with a hydroxyl group (-OH) attached to a carbon atom that is part of a pentene chain. This compound is known for its use in various chemical reactions and applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions:

Addition of Methylmagnesium Iodide to Crotonaldehyde: One method to synthesize 4-Methyl-3-penten-2-ol involves the addition of methylmagnesium iodide to crotonaldehyde.

Partial Dehydration of Pentanediol: Another method involves the partial dehydration of pentanediol.

Hydrolysis of 2-Chloropentene-3: Hydrolysis of 2-chloropentene-3 can also yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

化学反应分析

Types of Reactions:

Oxidation: 4-Methyl-3-penten-2-ol can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: Reduction of this compound can lead to the formation of alkanes.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium or platinum catalyst, elevated temperatures.

Substitution: Hydrogen chloride, sulfuric acid, anhydrous conditions.

Major Products:

Oxidation: Aldehydes, ketones.

Reduction: Alkanes.

Substitution: Alkyl halides.

科学研究应用

Industrial Applications

-

Flavoring and Fragrance Industry :

- Aroma Profile : The compound's unique scent makes it suitable for use in perfumes and flavorings. It is often utilized to impart fruity or floral notes in various products.

- Safety Assessments : Studies indicate that 4-methyl-3-penten-2-ol is not mutagenic or genotoxic, supporting its safe use in consumer products .

-

Synthesis of Chemical Intermediates :

- Starting Material : this compound serves as a precursor for synthesizing various chemical compounds. It can be thermally isomerized to produce 1,1,1-trihalogeno derivatives, which are useful in the synthesis of insecticides and herbicides .

- Reactivity : The compound's reactivity allows it to be transformed into other valuable intermediates through various chemical reactions .

Scientific Research Applications

-

Toxicology Studies :

- Research has shown that this compound does not pose significant genotoxic risks, making it a candidate for further toxicological assessments .

- A comprehensive safety assessment indicated that the compound has a calculated margin of exposure (MOE) greater than 100 for repeated dose toxicity endpoints, suggesting low risk at current usage levels .

-

Synthetic Chemistry :

- The compound's structure allows it to participate in diverse synthetic pathways, including the formation of esters and other functional groups through nucleophilic attacks .

- Its ability to undergo thermal isomerization expands its utility in creating complex organic molecules.

Case Study 1: Synthesis of Insecticides

A study explored the synthesis of 2,2-dimethyl-3-(2',2'-dihalogenovinyl) cyclopropane carboxylic esters from this compound derivatives. These compounds exhibited remarkable insecticidal activity, demonstrating the potential of this compound as a starting material for agricultural chemicals .

Case Study 2: Toxicological Assessment

In a series of inhalation studies conducted on Sprague Dawley rats, exposure to varying concentrations of this compound did not result in significant adverse effects on reproductive health or general toxicity. This research supports its use in consumer products while ensuring safety standards are met .

作用机制

The mechanism of action of 4-Methyl-3-penten-2-ol involves its interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, this compound can interact with enzymes, altering their activity and affecting metabolic pathways .

相似化合物的比较

3-Penten-2-ol: Similar structure but lacks the methyl group at the fourth position.

4-Methyl-2-pentanol: Similar molecular formula but different arrangement of the hydroxyl group and double bond.

2-Methyl-3-pentanol: Similar molecular formula but different position of the hydroxyl group and double bond.

Uniqueness: 4-Methyl-3-penten-2-ol is unique due to the presence of both a methyl group and a double bond in its structure. This combination of features gives it distinct reactivity and properties compared to other similar compounds .

生物活性

4-Methyl-3-penten-2-ol, also known as mesityl oxide, is an α,β-unsaturated alcohol with the molecular formula C₆H₁₂O. This compound has garnered attention in various fields, particularly in biological research and industrial applications. Understanding its biological activity is crucial for assessing its potential therapeutic uses and environmental impact.

This compound is characterized by its unique structure, which includes a hydroxyl group that allows it to participate in various chemical reactions. Its density is reported to be approximately 681 kg/m³.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂O |

| Density | 681 kg/m³ |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Genotoxicity and Toxicity Studies

Recent studies have evaluated the genotoxic potential of this compound. A comprehensive risk assessment indicated that this compound does not present a significant concern for genotoxicity. Specifically, it was found to be non-mutagenic in the Ames test and did not induce micronuclei in human peripheral blood lymphocytes at tested concentrations .

Table 2: Summary of Toxicity Findings

| Study Type | Finding |

|---|---|

| Ames Test | Non-mutagenic |

| Micronucleus Test | Non-clastogenic |

| Repeated Dose Toxicity | Adequate margin of exposure |

Reproductive and Developmental Toxicity

In a repeated dose toxicity study involving Sprague Dawley rats, significant reductions in feed consumption and body weight were observed at higher exposure levels. However, the no-observed-adverse-effect-level (NOAEL) for reproductive toxicity was calculated to be high enough to suggest minimal risk under current usage conditions .

The biological activity of this compound is largely attributed to its ability to interact with enzymes and other biomolecules. The hydroxyl group can form hydrogen bonds, influencing enzyme activity and metabolic pathways. This property makes it a valuable model compound for studying the effects of alcohols on biological systems .

Biological Research

This compound serves as a model compound in biological research to explore the interactions between alcohols and biological systems. Its role in metabolic pathways provides insights into potential therapeutic applications.

Industrial Use

This compound is also utilized in the production of fragrances and flavors due to its distinctive properties. Its reactivity makes it suitable for synthesizing various organic compounds used in consumer products .

Case Study 1: Environmental Impact

Research has indicated that compounds like this compound can contribute to atmospheric reactions leading to secondary organic aerosol formation. This has implications for air quality and health, particularly concerning phytotoxic air pollutants like peroxyacetyl nitrate (PAN) produced during oxidation processes .

Case Study 2: Pharmacological Potential

A study highlighted the potential pharmacological applications of this compound as an intermediate in drug development processes. Its interactions with biological targets suggest possible roles in therapeutic formulations, particularly in addressing metabolic disorders .

属性

IUPAC Name |

4-methylpent-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(2)4-6(3)7/h4,6-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOXPNBHKSWHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4325-82-0 | |

| Record name | 3-Penten-2-ol, 4-methyl-, | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4325-82-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methylpent-3-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 4-Methyl-3-penten-2-ol?

A1: this compound is an allylic alcohol. Its structure is characterized by:

Q2: How does the structure of this compound lend itself to Diels-Alder reactions?

A2: While this compound itself is not a diene, under acidic conditions, it can generate an allyl cation. This allyl cation can participate in Diels-Alder reactions with dienes like cyclopentadiene and cyclohexadiene. This unique reactivity was demonstrated in a study where this compound reacted with cyclopentadiene in a two-phase system to yield a mixture of allylcyclopentenols and norbornenylcarbinols. [1]

Q3: What is significant about the acid-catalyzed reactions of this compound with dienes?

A3: These reactions, conducted in a two-phase system (aqueous acid and an organic solvent), offer a novel pathway for Diels-Alder additions. [1] The use of an acidic two-phase system allows for milder reaction conditions and often leads to unique selectivities compared to traditional Diels-Alder methodologies.

Q4: Can you provide an example of the synthetic utility of this compound in organic synthesis?

A4: Absolutely. This compound is a valuable precursor for the synthesis of dimethylated limonenes and α-terpineol. A one-pot synthesis was achieved through a dehydrative cyclodimerization reaction using p-toluenesulfonic acid in a two-phase system. [2]

Q5: Are there any catalytic applications of this compound?

A5: this compound is often used as a model substrate for studying the selectivity of catalysts. For example, it has been employed to understand the hydrogenation activity of anchored montmorillonite-bipyridine-palladium(II) acetate, revealing insights into the influence of olefin structure on reactivity. [3]

Q6: Beyond Diels-Alder chemistry and catalysis, what other reactions is this compound known for?

A6: this compound can undergo photooxygenation, leading to the formation of hydroperoxides. These intermediates are versatile and can be further transformed into various valuable compounds. In one study, photooxygenation of this compound followed by Lewis acid-catalyzed peroxyacetalization was successfully employed to synthesize a series of antimalarial 1,2,4-trioxanes. [4]

Q7: What are some environmental considerations regarding this compound?

A7: While specific data on the environmental impact of this compound might be limited, its use in chemical processes necessitates responsible waste management practices. Exploring alternative synthetic routes or employing this compound derivatives with reduced environmental impact could be areas of future research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。